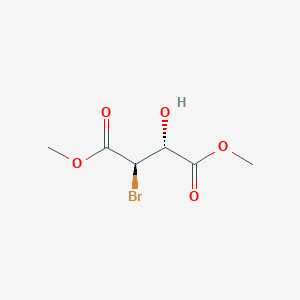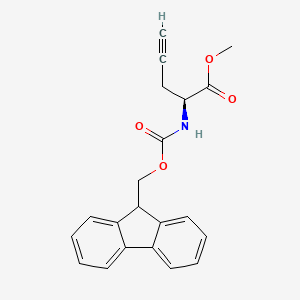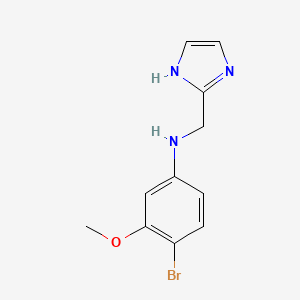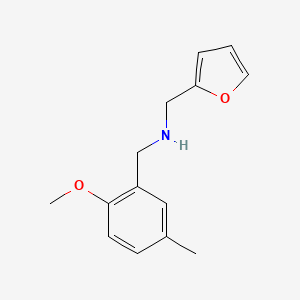![molecular formula C12H18N2O3S B14908486 N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. The presence of the dimethylsulfamoyl group imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide typically involves the reaction of 4-(n,n-Dimethylsulfamoyl)phenylboronic acid with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of complex molecular structures .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling pathways by acting as an agonist or antagonist, depending on the target .
類似化合物との比較
- 4-(n,n-Dimethylsulfamoyl)phenylboronic acid
- n-(4-(n,n-Dimethylsulfamoyl)phenyl)acetamide
- 4-(n,n-Dimethylsulfamoyl)phenylmethanol
Comparison: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide stands out due to its unique isobutyramide moiety, which imparts distinct chemical and biological properties. Compared to 4-(n,n-Dimethylsulfamoyl)phenylboronic acid, it has enhanced stability and reactivity. n-(4-(n,n-Dimethylsulfamoyl)phenyl)acetamide, on the other hand, lacks the isobutyramide group, resulting in different reactivity and biological activity.
This comprehensive overview highlights the significance of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound for further research and development.
特性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)12(15)13-10-5-7-11(8-6-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15) |
InChIキー |
PGZRNBZSKBQJPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
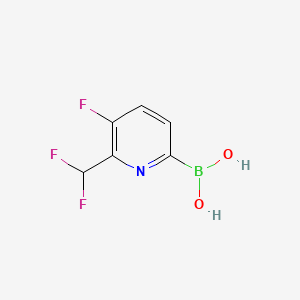
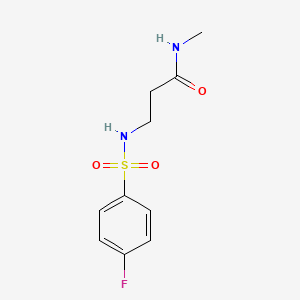
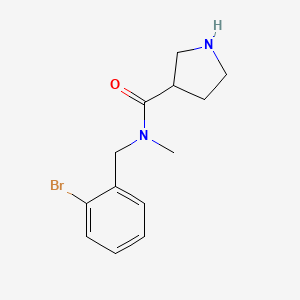
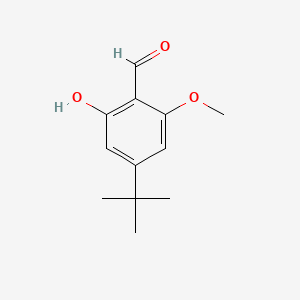
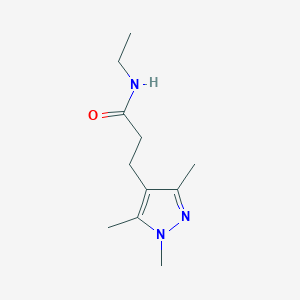
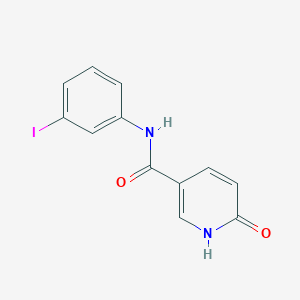
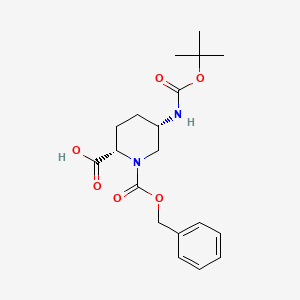
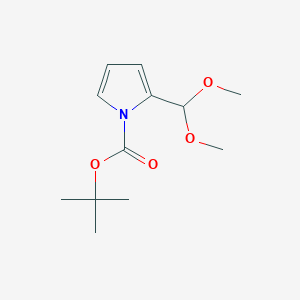
![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
